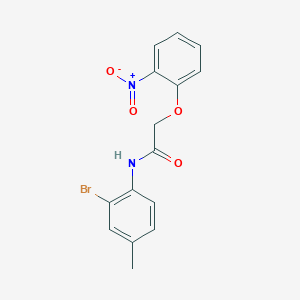
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide
概要
説明
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Nitration: The brominated product is then subjected to nitration to introduce a nitro group at the 2-position of the phenoxy ring.
Acetylation: The final step involves the acetylation of the nitrophenoxy compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, nitration, and acetylation reactions under controlled conditions to ensure high yield and purity. These processes would be optimized for cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides or brominated oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes. The bromine and nitro groups may play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(2-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide: Chlorine atom instead of bromine.
N-(2-bromo-4-methylphenyl)-2-(2-aminophenoxy)acetamide: Amino group instead of nitro group.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct advantages in specific research and industrial contexts.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-6-7-12(11(16)8-10)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUQSKQTKYRRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)phenyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3584436.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3584438.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3584440.png)
![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3584458.png)
![2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B3584464.png)
![(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B3584472.png)
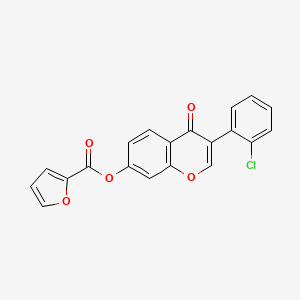
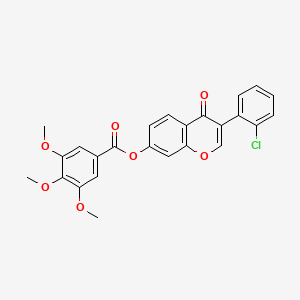
![2-(4-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3584494.png)
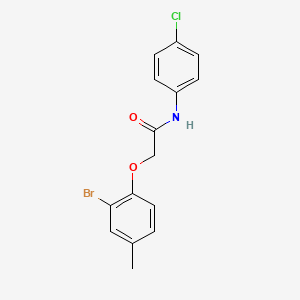

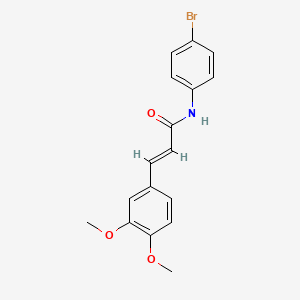
![N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,3,4,5-tetrafluorobenzamide](/img/structure/B3584532.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3584546.png)
